molecular formula C8H17NO2 B1267860 (S)-2-Amino-2-ethylhexanoic acid CAS No. 6300-78-3

(S)-2-Amino-2-ethylhexanoic acid

Cat. No.: B1267860
CAS No.: 6300-78-3
M. Wt: 159.23 g/mol
InChI Key: QUDXVGQYPUXXER-UHFFFAOYSA-N
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Description

(S)-2-Amino-2-ethylhexanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group (-NH2) and a carboxyl group (-COOH) attached to a hexane backbone The compound is chiral, meaning it has a specific three-dimensional arrangement, and the (S)-configuration indicates its stereochemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-amino-2-ethylhexanoic acid can be achieved through several methods. One common approach involves the asymmetric hydrogenation of 2-ethyl-2-hexenoic acid using a chiral catalyst. The reaction typically requires a hydrogen source, such as hydrogen gas, and a chiral rhodium or ruthenium catalyst. The reaction conditions often include a temperature range of 25-50°C and a pressure of 1-5 atm.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of biocatalysts, such as enzymes, to achieve high enantioselectivity. Enzymatic resolution of racemic mixtures or the use of engineered microorganisms to produce the desired enantiomer are common strategies. These methods are advantageous due to their mild reaction conditions and environmentally friendly nature.

Chemical Reactions Analysis

Types of Reactions: (S)-2-Amino-2-ethylhexanoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The carboxyl group can be reduced to form alcohols or aldehydes.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or esters.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Reagents such as acyl chlorides or anhydrides in the presence of a base like pyridine.

Major Products:

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of primary alcohols or aldehydes.

    Substitution: Formation of amides or esters.

Scientific Research Applications

(S)-2-Amino-2-ethylhexanoic acid has several scientific research applications:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Studied for its role in metabolic pathways and as a potential precursor for biologically active compounds.

    Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of polymers and other materials.

Mechanism of Action

The mechanism of action of (S)-2-amino-2-ethylhexanoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The carboxyl group can participate in ionic interactions, further modulating the compound’s effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    ®-2-Amino-2-ethylhexanoic acid: The enantiomer of (S)-2-amino-2-ethylhexanoic acid with different stereochemistry.

    2-Amino-2-methylhexanoic acid: A structurally similar compound with a methyl group instead of an ethyl group.

    2-Amino-2-ethylpentanoic acid: A compound with a shorter carbon chain.

Uniqueness: this compound is unique due to its specific stereochemistry, which can result in different biological activities and interactions compared to its enantiomer or other similar compounds. Its chiral nature makes it valuable in asymmetric synthesis and as a precursor for enantioselective reactions.

Properties

IUPAC Name

(2S)-2-amino-2-ethylhexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2/c1-3-5-6-8(9,4-2)7(10)11/h3-6,9H2,1-2H3,(H,10,11)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUDXVGQYPUXXER-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[C@@](CC)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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